molecular formula C7H14N2 B1285377 2-Amino-2,3,3-trimethylbutanenitrile CAS No. 52161-34-9

2-Amino-2,3,3-trimethylbutanenitrile

Cat. No.: B1285377
CAS No.: 52161-34-9
M. Wt: 126.2 g/mol
InChI Key: RYHBMXCSCBXLJT-UHFFFAOYSA-N
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Description

2-Amino-2,3,3-trimethylbutanenitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile derivative with an amino group attached to a highly branched carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3,3-trimethylbutanenitrile typically involves the reaction of a suitable precursor with ammonia or an amine under controlled conditions. One common method is the reaction of 2,3,3-trimethylbutanenitrile with ammonia in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3,3-trimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2,3,3-trimethylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2,3,3-trimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can undergo hydrolysis to form amides, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2,3-dimethylbutanenitrile
  • 2-Amino-2,3,3-trimethylbutyramide
  • 2-Amino-2,3-dimethylbutyramide

Uniqueness

2-Amino-2,3,3-trimethylbutanenitrile is unique due to its highly branched structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with desired properties.

Properties

IUPAC Name

2-amino-2,3,3-trimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(2,3)7(4,9)5-8/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBMXCSCBXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576814
Record name 2-Amino-2,3,3-trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52161-34-9
Record name 2-Amino-2,3,3-trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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